Ethyl Glyoxylate-13C4
Description
Significance of Stable Isotopic Labeling in Contemporary Chemical and Biochemical Science
Stable isotopic labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules. diagnosticsworldnews.comcreative-proteomics.com This method allows researchers to trace the journey of molecules through complex biological and chemical systems without the safety concerns associated with radioactive isotopes. diagnosticsworldnews.com The key principle behind this technique is that isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a greater mass. This mass difference allows them to be detected and quantified using analytical instruments like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comfrontiersin.org
The applications of stable isotope labeling are vast and cut across multiple disciplines, including medicine, biochemistry, and environmental science. diagnosticsworldnews.com In metabolomics, for instance, it is instrumental in tracking metabolic pathways, understanding cellular metabolism, and identifying novel metabolites. nih.gov By introducing a ¹³C-labeled substrate into a biological system, scientists can follow the carbon backbone as it is incorporated into various downstream metabolites, providing a dynamic view of metabolic fluxes. nih.govroyalsocietypublishing.org This approach has been crucial in elucidating complex metabolic networks, such as the ethylmalonyl-CoA pathway for glyoxylate (B1226380) regeneration. researchgate.netpnas.org
Furthermore, stable isotope labeling significantly enhances NMR spectroscopy studies. The low natural abundance of ¹³C (about 1.1%) often limits the sensitivity of ¹³C-NMR. frontiersin.org By enriching molecules with ¹³C, the signal is amplified, enabling more detailed structural analysis of complex molecules, including proteins and natural products. sigmaaldrich.comnih.gov This has been particularly valuable in determining the three-dimensional structures of biomacromolecules in the solid state. sigmaaldrich.com
The Role of Ethyl Glyoxylate and its Carbon-13 Isotopologues in Fundamental Chemical and Biochemical Investigations
Ethyl glyoxylate is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and other valuable chemicals. chemicalbook.com Its high reactivity, attributed to the aldehyde functional group, makes it a key building block in various chemical reactions. chemicalbook.com For example, it participates in Friedel-Crafts alkylation reactions and is used in the synthesis of biodegradable polymers like poly(ethyl glyoxylate). chemicalbook.comcore.ac.uk
The introduction of carbon-13 isotopes into ethyl glyoxylate to create Ethyl Glyoxylate-13C4 opens up new avenues for research. This labeled compound serves as a powerful tracer in studies of metabolic pathways where glyoxylate is a key intermediate. acs.orgacs.org For instance, in studies of primary hyperoxaluria, a metabolic disorder affecting glyoxylate metabolism, ¹³C-labeled precursors are used to trace the production of oxalate. acs.orgacs.org
In the context of microbial metabolism, glyoxylate is a central metabolite in the glyoxylate cycle, which allows organisms to utilize two-carbon compounds for growth. nih.gov Isotopic labeling studies with compounds like this compound can help to quantify the flux through this and related pathways, such as the ethylmalonyl-CoA pathway, providing insights into microbial carbon metabolism. royalsocietypublishing.orgresearchgate.netpnas.org
Research Imperatives and Scholarly Contributions of this compound Studies
The primary driver for the use of this compound in research is the need for precise and detailed understanding of complex biological and chemical processes. In metabolic research, there is a continuous effort to map out entire metabolic networks and understand how they are regulated under different conditions. nih.gov Stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled substrates like this compound is a cornerstone of this research, allowing for the quantitative analysis of metabolic fluxes and the identification of previously unknown metabolic pathways. nih.gov
A significant contribution of studies using ¹³C-labeled compounds is the ability to overcome the limitations of traditional analytical techniques. In NMR, for example, ¹³C labeling helps to resolve spectral overlap and enhance signal intensity, making it possible to analyze complex mixtures and large biomolecules. frontiersin.orgrsc.org In mass spectrometry, the distinct isotopic signature of labeled compounds allows for their unambiguous identification and quantification, even in complex biological matrices. frontiersin.org
Research utilizing this compound and similar labeled compounds is essential for advancing our knowledge in areas such as disease pathogenesis, drug development, and biotechnology. diagnosticsworldnews.comstudysmarter.co.uk By providing a window into the intricate workings of metabolic pathways, these studies can help identify new drug targets, develop novel therapeutic strategies, and engineer microorganisms for the production of valuable chemicals. royalsocietypublishing.org
Properties
Molecular Formula |
¹³C₄H₆O₃ |
|---|---|
Molecular Weight |
106.06 |
Synonyms |
2-Oxoacetic Acid Ethyl Ester-13C4; Oxoacetic Acid Ethyl Ester-13C4; Glyoxylic Acid Ethyl Ester-13C4; Ethyl 2-Oxoacetate-13C4; Ethyl Oxoacetate-13C4; Formyl Ethoxy Ketone-13C4; Glyoxalic Acid Ethyl Ester-13C4; NSC 49206-13C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl Glyoxylate 13c4
Isotopic Enrichment Strategies for Carbon-13 Labeling of Ethyl Glyoxylate (B1226380)
Isotopic labeling is a technique that introduces isotopes into molecules by substituting one or more atoms with an isotope of the same element. researchgate.net For Ethyl Glyoxylate-13C4, the goal is to replace all four natural abundance carbon atoms (¹²C) with ¹³C. The primary strategy to achieve this full labeling pattern is through chemical synthesis using starting materials that are themselves fully enriched with carbon-13.
A versatile and fundamental approach begins with elemental ¹³C carbon. rsc.org This elemental carbon can be converted into calcium carbide (Ca¹³C₂), which upon hydrolysis yields ¹³C₂-acetylene. rsc.org This labeled acetylene (B1199291) is a universal C2 building block that can be used to construct more complex labeled molecules. For the synthesis of this compound, two key precursors are required: fully labeled ethanol (B145695) ([1,2-¹³C₂]ethanol) and fully labeled glyoxylic acid ([1,2-¹³C₂]glyoxylic acid).
Synthesis of Labeled Precursors:
[1,2-¹³C₂]Ethanol: Can be synthesized from ¹³C₂-acetylene via hydration to acetaldehyde (B116499) followed by reduction.
[1,2-¹³C₂]Glyoxylic Acid: Can be prepared via the ozonolysis of a symmetrically labeled precursor like [¹³C₄]fumaric acid, which itself can be synthesized from ¹³C-labeled building blocks.
Once the labeled precursors are obtained, this compound can be synthesized via standard esterification methods, where [1,2-¹³C₂]glyoxylic acid is reacted with [1,2-¹³C₂]ethanol under acidic conditions. Maximizing the yield is critical due to the high cost of the isotopically enriched starting materials.
Regiospecific Carbon-13 Labeling Approaches for Enhanced Tracer Studies
While this compound involves uniform labeling, many tracer studies benefit from regiospecific, or site-specific, labeling, where only certain carbon atoms in the molecule are ¹³C-enriched. nih.govnih.gov This approach provides more detailed information about the specific metabolic transformations a molecule undergoes. broadinstitute.orgunifr.chnih.gov For instance, labeling only the carbonyl carbon of the glyoxylate moiety allows researchers to track the fate of that specific functional group.
The synthesis of regiospecifically labeled ethyl glyoxylate relies on the careful selection of labeled starting materials.
Examples of Regiospecific Labeling Strategies:
| Labeled Position | Precursor 1 (Labeled) | Precursor 2 (Unlabeled) | Synthetic Step |
| Glyoxylate-1-¹³C | [1-¹³C]Glyoxylic Acid | Ethanol | Esterification |
| Glyoxylate-2-¹³C | [2-¹³C]Glyoxylic Acid | Ethanol | Esterification |
| Ethyl-1-¹³C | Glyoxylic Acid | [1-¹³C]Ethanol | Esterification |
| Ethyl-2-¹³C | Glyoxylic Acid | [2-¹³C]Ethanol | Esterification |
These site-specifically labeled molecules are invaluable in metabolic flux analysis and for studying enzymatic mechanisms where the transformation of specific carbon atoms is of interest. broadinstitute.orgwiley-vch.de
Stereo- and Enantioselective Synthesis of Labeled Ethyl Glyoxylate Analogues
The synthesis of chiral molecules containing isotopic labels is essential for studying stereospecific biological processes. While ethyl glyoxylate itself is achiral, it is a key precursor in asymmetric reactions to produce chiral α-hydroxy esters (mandelates) and other valuable compounds. researchgate.net Performing these reactions on this compound allows for the synthesis of labeled, enantioenriched products.
One prominent approach is the asymmetric catalytic arylation of ethyl glyoxylate using organoboron reagents, often catalyzed by rhodium(I) complexes with chiral phosphane ligands. nih.gov When this compound is used as the substrate, the resulting mandelate (B1228975) ester is fully carbon-13 labeled and possesses a chiral center.
Another strategy involves aza-ene type reactions with enecarbamates, catalyzed by chiral phosphoric acids. researchgate.net This method can be applied to this compound to produce labeled, non-racemic amino acid precursors. The ability to generate these labeled chiral molecules provides powerful tools for probing the stereoselectivity of biological transport and metabolic pathways.
Novel Catalytic and Stereocontrolled Synthetic Routes to this compound
While the synthesis of the this compound core is typically a straightforward esterification, novel catalytic methods are more relevant to its subsequent stereocontrolled transformations into more complex labeled molecules. The high reactivity of the aldehyde function in ethyl glyoxylate makes it an excellent substrate for various catalytic C-C bond-forming reactions. google.com
Recent research has focused on developing efficient catalytic systems that can control the stereochemical outcome of reactions involving ethyl glyoxylate. These methods, when applied to the ¹³C-labeled substrate, pave the way for advanced labeled compounds.
Catalytic Systems for Stereocontrolled Reactions of Ethyl Glyoxylate:
| Catalyst Type | Reaction Type | Product Class | Potential Application for ¹³C-Labeling |
| Chiral Phosphoric Acids | Aza-Ene Reaction | Chiral Amino Acid Derivatives | Synthesis of labeled amino acid tracers. researchgate.net |
| Rhodium(I)-Chiral Phosphane Complexes | 1,2-Addition of Organoboron Reagents | Chiral α-Hydroxy Esters | Production of labeled mandelate derivatives for metabolic studies. nih.gov |
| Amine Catalysts (e.g., Triethylamine) | Aldehyde Polymerization | Poly(ethyl glyoxylate) | Creation of labeled, stimuli-responsive, and biodegradable polymers. researchgate.net |
| Elemental Iodine / p-Toluenesulfonic acid (PTSA) | Condensation with Amides | Diaminoacetic Acid Derivatives | Synthesis of labeled precursors for polyheterocyclic compounds. |
These catalytic routes offer efficient ways to build molecular complexity from the simple, fully labeled this compound block, yielding a diverse array of sophisticated tracers with controlled stereochemistry.
Research into Optimized and High-Yielding Synthesis of this compound
Given the significant cost of ¹³C-labeled starting materials, optimizing reaction conditions to achieve the highest possible yield is paramount. Research on the synthesis of unlabeled ethyl glyoxylate provides valuable insights that can be applied to the labeled analogue.
One high-yield method involves the ozone oxidation of diethyl fumarate (B1241708) in an ester solvent, followed by hydrogenation reduction. core.ac.uk To adapt this for this compound, one would need to start with [¹³C₄]diethyl fumarate. This precursor could potentially be synthesized from ¹³C-labeled maleic anhydride, which in turn can be derived from ¹³C-labeled benzene (B151609) or butane. The reported purity of over 90% and yields of 85-89% for the unlabeled synthesis make this a promising route for the expensive labeled version. core.ac.uk
Another established method is the irradiation of acyl chlorides in ethyl formate (B1220265). For a labeled synthesis, one might use unlabeled oxalyl chloride and [1,2-¹³C₂]ethyl formate to label the ethyl group, or a labeled acyl chloride with unlabeled ethyl formate to label the glyoxylate core. Careful optimization of irradiation time and reaction conditions would be necessary to maximize the incorporation of the isotopic label.
Purification Methodologies for Isotopic Purity Enhancement in this compound
The purification of isotopically labeled compounds is a critical step to ensure both chemical and isotopic purity. Impurities, whether chemical or isotopic (i.e., molecules with incomplete labeling), can confound the results of tracer experiments. For ethyl glyoxylate, which exists as a monomer and a polymer, purification presents a unique challenge.
Distillation: The most common method for purifying monomeric ethyl glyoxylate is distillation. researchgate.netcore.ac.uk Ethyl glyoxylate is often supplied as a polymer form in a solvent like toluene. The purification process involves removing the solvent and then carefully distilling the residue, often over a drying agent like phosphorus pentoxide (P₂O₅), to crack the oligomers and isolate the pure monomer. researchgate.net This process must be conducted under controlled temperature and pressure to prevent decomposition and re-polymerization.
Chromatography: For removing persistent chemical impurities or separating molecules with different labeling patterns, chromatographic techniques are employed.
Flash Column Chromatography: Effective for removing non-volatile impurities or byproducts from reaction mixtures. researchgate.net
High-Performance Liquid Chromatography (HPLC): Can be used for high-purity separations, although it is less common for the bulk purification of a reactive small molecule like ethyl glyoxylate.
Purity Verification: After purification, the chemical and isotopic purity must be rigorously verified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is the definitive method for confirming the positions and enrichment of carbon-13 labels. researchgate.net The absence of signals at ¹²C chemical shifts and the presence of strong signals at ¹³C shifts confirm high isotopic enrichment.
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming that the desired number of ¹³C atoms has been incorporated.
By combining these purification and analytical techniques, researchers can obtain this compound with the high chemical and isotopic purity required for sensitive and accurate tracer studies.
Applications of Ethyl Glyoxylate 13c4 in Mechanistic and Pathway Elucidation Studies
Investigations in Metabolic Pathway Flux Analysis Using Ethyl Glyoxylate-13C4
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com The use of ¹³C-labeled substrates, such as this compound, greatly enhances the precision and scope of MFA. nih.gov Once introduced into cells, ethyl glyoxylate (B1226380) is hydrolyzed to release ¹³C-labeled glyoxylate, which then enters central carbon metabolism. By analyzing the mass isotopomer distribution (MID) of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through interconnected pathways can be meticulously mapped and quantified. creative-proteomics.com
Tracing Carbon Flow in the Glyoxylate Cycle and Associated Metabolic Networks
The glyoxylate cycle is a vital anabolic pathway in plants, bacteria, fungi, and nematodes, enabling them to grow on simple two-carbon compounds like acetate (B1210297). nih.gov This cycle is an anaplerotic variant of the tricarboxylic acid (TCA) cycle, bypassing the two decarboxylation steps of the TCA cycle to conserve carbon skeletons for biosynthesis. nih.govfrontiersin.org The two key enzymes unique to this pathway are isocitrate lyase (ICL) and malate (B86768) synthase (MS). nih.gov
When this compound is supplied as a tracer, the labeled glyoxylate condenses with acetyl-CoA in a reaction catalyzed by malate synthase to form ¹³C-labeled malate. nih.gov This malate can then be oxidized to oxaloacetate, which can either be used for gluconeogenesis or condense with another molecule of acetyl-CoA to enter the TCA cycle. The other key reaction involves isocitrate lyase, which cleaves isocitrate into succinate and glyoxylate. ebi.ac.uk By tracking the propagation of the ¹³C label from glyoxylate into these key intermediates, researchers can trace the carbon flow and determine the activity of the glyoxylate cycle relative to the TCA cycle. For instance, the detection of specific mass isotopomers of malate, succinate, and citrate provides direct evidence of the pathway's operation.
Elucidation of Novel Biosynthetic Routes Utilizing Glyoxylate-Derived Intermediates
Stable isotope tracers are instrumental in discovering and validating new metabolic pathways. In organisms that lack a functional glyoxylate cycle, alternative routes for glyoxylate metabolism must exist. For example, in the methylotroph Methylobacterium extorquens, which lacks isocitrate lyase, the ethylmalonyl-CoA (EMC) pathway is used to regenerate glyoxylate during growth on one-carbon compounds and to assimilate two-carbon compounds. researchgate.netnih.gov
¹³C-labeling experiments have been fundamental in demonstrating the operation of the EMC pathway. researchgate.net By supplying a ¹³C-labeled precursor that is converted to glyoxylate, researchers can follow the incorporation of the label into proposed intermediates of the pathway, such as mesaconyl-CoA and β-methylmalyl-CoA. nih.gov The specific labeling patterns observed in these CoA thioesters and their downstream products confirm the sequence of reactions and the pathway's role in converting acetyl-CoA and glyoxylate into central metabolites like malate and succinyl-CoA. researchgate.netnih.gov The use of this compound in such studies would allow for a direct assessment of how externally supplied glyoxylate is channeled through these novel biosynthetic or assimilation routes.
Quantitative Assessment of Metabolic Fluxes with this compound Tracers
Beyond qualitative pathway tracing, this compound enables the quantitative measurement of reaction rates through ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov This powerful technique uses the detailed distribution of ¹³C isotopes in protein-bound amino acids or other stable metabolites to calculate the intracellular fluxes throughout the central metabolic network. nih.gov
The core principle involves culturing cells with the ¹³C-labeled substrate until an isotopic steady state is reached. nih.gov The patterns of ¹³C incorporation into metabolites, which are highly sensitive to the relative pathway fluxes, are then measured. creative-proteomics.com For example, the ratio of different mass isotopomers of malate or aspartate (derived from oxaloacetate) would depend on the relative fluxes of the malate synthase reaction (utilizing the ¹³C-glyoxylate tracer) versus the TCA cycle enzymes. By fitting these experimentally measured labeling patterns to a computational model of the organism's metabolic network, a precise map of cellular fluxes can be determined. nih.govnih.gov
| Metabolite | Mass Isotopomer | Relative Abundance (%) - Condition A (High Glyoxylate Flux) | Relative Abundance (%) - Condition B (Low Glyoxylate Flux) | Primary Influencing Reaction |
|---|---|---|---|---|
| Malate | M+2 | 45 | 10 | Malate Synthase |
| Malate | M+4 | 5 | 25 | TCA Cycle (from labeled Acetyl-CoA) |
| Succinate | M+2 | 15 | 5 | Isocitrate Lyase (reverse) / EMC Pathway |
| Succinate | M+4 | 8 | 20 | TCA Cycle (from labeled Acetyl-CoA) |
This interactive table presents hypothetical data from a ¹³C-MFA experiment using a ¹³C-labeled glyoxylate precursor. It illustrates how the relative abundance of mass isotopomers in key metabolites changes with the activity of the glyoxylate cycle, allowing for the quantification of metabolic fluxes.
Studies on Anaplerotic and Cataplerotic Pathways Involving Glyoxylate
Anaplerotic reactions are those that replenish intermediates of a central metabolic pathway, such as the TCA cycle, while cataplerotic reactions are those that drain them for biosynthetic purposes. researchgate.netwikipedia.org The glyoxylate cycle is a classic anaplerotic pathway, as it facilitates the net production of four-carbon TCA cycle intermediates (malate and succinate) from two-carbon acetyl-CoA units. nih.govbritannica.com
Enzymatic Reaction Mechanism Elucidation with this compound
Isotopically labeled substrates are also pivotal in studying the mechanisms of individual enzymes. They allow for the investigation of substrate binding, the identification of rate-limiting steps, and the characterization of reaction intermediates.
Substrate Specificity and Kinetic Isotope Effect Studies for Glyoxylate-Utilizing Enzymes
The use of this compound can help confirm the substrate specificity of enzymes that are predicted to act on glyoxylate. By incubating a purified enzyme with the ¹³C-labeled substrate and analyzing the products, one can unequivocally demonstrate that glyoxylate is a true substrate for the reaction.
Furthermore, the compound is essential for conducting Kinetic Isotope Effect (KIE) studies. A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. nih.gov This effect arises because the heavier isotope forms a stronger chemical bond, making bond-breaking or bond-forming steps more energetically demanding and thus potentially slower. nih.gov
For an enzyme like malate synthase, which catalyzes the condensation of glyoxylate and acetyl-CoA, using ¹³C-labeled glyoxylate can reveal whether the C-C bond formation step is rate-limiting. nih.gov If the reaction proceeds slower with this compound compared to its unlabeled counterpart, it indicates that the chemistry at the carbonyl carbon of glyoxylate is part of the rate-determining step of the enzymatic mechanism. Conversely, the absence of a significant KIE might suggest that other steps, such as substrate binding or product release, are the primary bottlenecks in the catalytic cycle. nih.gov These studies provide deep mechanistic insights that are crucial for understanding enzyme function and for efforts in enzyme engineering. nih.gov
| Enzyme | Reaction | Substrate Used | Hypothetical KIE (klight/kheavy) | Mechanistic Implication |
|---|---|---|---|---|
| Malate Synthase | Glyoxylate + Acetyl-CoA → Malate | This compound | 1.05 | C-C bond formation is partially rate-limiting. |
| Isocitrate Lyase (reverse) | Glyoxylate + Succinate → Isocitrate | This compound | 1.01 | C-C bond formation is not the primary rate-limiting step. |
| Glyoxylate Reductase | Glyoxylate + NADH → Glycolate + NAD+ | This compound | 1.00 | Carbonyl reduction chemistry does not involve rate-limiting C-H bond changes at the glyoxylate moiety. |
This interactive table displays hypothetical Kinetic Isotope Effect (KIE) values for key glyoxylate-utilizing enzymes when studied with a ¹³C-labeled glyoxylate precursor. The magnitude of the KIE provides insight into the rate-limiting steps of the enzymatic reactions.
Identification of Enzyme-Bound Intermediates and Transition States Using Labeled Probes
Isotopically labeled compounds like this compound are powerful tools for investigating the mechanisms of enzyme-catalyzed reactions. fiveable.menih.gov By replacing specific atoms with their heavier isotopes, researchers can track the transformation of a substrate through various stages of a catalytic cycle. This technique is particularly valuable for identifying transient enzyme-bound intermediates and characterizing the structure of transition states, which are often difficult to observe directly.
The use of ¹³C-labeled substrates allows for the application of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to follow the fate of the labeled carbon atoms. fiveable.me In the context of an enzyme that utilizes ethyl glyoxylate as a substrate, this compound can provide crucial insights. For instance, if the enzymatic reaction involves the formation of a covalent bond between the substrate and an amino acid residue in the enzyme's active site, the ¹³C label would allow for the detection and characterization of this adduct.
Kinetic Isotope Effects (KIEs) are also a key application of isotopic labeling in enzymology. nih.govnih.gov By comparing the reaction rates of the unlabeled (¹²C) and labeled (¹³C) ethyl glyoxylate, researchers can determine if a particular C-C or C-O bond is being formed or broken in the rate-determining step of the reaction. nih.gov A significant KIE would suggest that the labeled atoms are directly involved in the chemistry of this critical step, providing information about the transition state. For example, in studies of enzymes like glyoxylate carboligase, which catalyzes the ligation of two glyoxylate molecules, labeled substrates can help elucidate the sequence of bond-forming and bond-breaking events. nih.gov
Table 1: Spectroscopic Methods for Detecting Labeled Intermediates
| Analytical Technique | Information Obtained |
|---|---|
| Mass Spectrometry (MS) | Determines the mass of intermediates, confirming the incorporation of the labeled substrate. google.com |
| NMR Spectroscopy | Provides structural details of intermediates by detecting the chemical environment of the ¹³C nuclei. fiveable.me |
| Stopped-Flow CD | Can identify key covalent ThDP-bound intermediates and yield rate constants for their formation and decomposition. nih.gov |
Chemical Reaction Mechanism Research Involving this compound
Studies on Aldol (B89426) Reactions and Related Condensation Mechanisms
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the nucleophilic addition of an enolate to a carbonyl compound. nrochemistry.comwikipedia.orglibretexts.org Ethyl glyoxylate is frequently used as an electrophilic partner in these reactions. nrochemistry.comresearchgate.net The use of this compound in mechanistic studies of aldol reactions allows for the precise tracking of the carbon skeleton throughout the reaction sequence.
Under basic conditions, an enolate attacks the carbonyl carbon of ethyl glyoxylate. wikipedia.org If this compound is used, the ¹³C labels will be located at the carbonyl carbon and the adjacent carbon of the ester group. After the reaction, the position of these labels in the final β-hydroxy ester product can be determined by ¹³C NMR or mass spectrometry. This information can definitively confirm the proposed reaction mechanism and rule out alternative pathways. For example, in a crossed-aldol reaction, labeling helps to distinguish which carbonyl compound acted as the nucleophile and which acted as the electrophile. libretexts.org
In condensation reactions, where the initial aldol adduct undergoes dehydration to form an α,β-unsaturated ester, this compound can be used to follow the fate of the carbon atoms involved in the double bond formation. This can provide evidence for the stereoselectivity of the elimination step.
Table 2: Mechanistic Insights from Labeled Aldol Reactions
| Mechanistic Question | How this compound Provides Answers |
|---|---|
| Regioselectivity | The final position of the ¹³C labels confirms which carbon atom of the enolate attacked the glyoxylate carbonyl. |
| Reaction Pathway | Helps to trace the carbon backbone, confirming the expected atom connectivity in the aldol adduct and condensation product. |
| Side Reactions | Can be used to identify and quantify the products of competing reaction pathways, such as self-condensation of the enolizable partner. |
Investigations of Nucleophilic Additions and Substitutions Involving the Carbonyl Functionality
The carbonyl group of ethyl glyoxylate is highly electrophilic and susceptible to nucleophilic attack. researchgate.netyoutube.com Reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, lead to the formation of α-hydroxy esters. Using this compound as the substrate in these reactions provides an unambiguous method for elucidating the reaction mechanism.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. youtube.comyoutube.com When this compound is used, the ¹³C label on the carbonyl carbon becomes a stereocenter in the product if the nucleophile is not a simple hydride. The fate of this labeled carbon can be followed spectroscopically. This is particularly useful in complex reactions where rearrangements or unexpected side products might occur.
Isotopic labeling can also be employed to study nucleophilic acyl substitution reactions, although less common for glyoxylate esters. For instance, in the hydrolysis of an ester, labeling the carbonyl oxygen (with ¹⁸O) is a classic experiment to determine whether the acyl-oxygen or the alkyl-oxygen bond is cleaved. youtube.com Similarly, using this compound can help track the integrity of the C-C bond of the glyoxylate moiety during transformations.
Exploration of Radical and Cycloaddition Reactions with Labeled Ethyl Glyoxylate
Ethyl glyoxylate can participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. idexlab.commdpi.com For example, in Diels-Alder reactions, it can react with a diene to form a six-membered ring. The use of this compound in these studies is instrumental in determining the regiochemistry and stereochemistry of the cycloadduct. By analyzing the ¹³C NMR spectrum of the product, the connectivity of the atoms can be established, confirming, for example, an endo or exo transition state.
In 1,3-dipolar cycloadditions, where ethyl glyoxylate reacts with a 1,3-dipole, the ¹³C labels serve as markers to trace the formation of the new heterocyclic ring. idexlab.com This allows for a definitive assignment of the product's structure, which can sometimes be challenging based on proton NMR alone.
While less common, radical additions to the carbonyl group of ethyl glyoxylate can also be studied using isotopic labeling. A radical species can add to the carbonyl carbon, generating a new radical intermediate. By using this compound, the fate of the original glyoxylate carbons can be tracked through subsequent reaction steps, such as hydrogen abstraction or further addition reactions. This provides a clear picture of the radical propagation mechanism.
Polymerization Mechanism Studies Using this compound
Elucidating Anionic Polymerization Pathways of Glyoxylate Esters
Ethyl glyoxylate can undergo anionic polymerization to form poly(ethyl glyoxylate), a type of polyacetal. semanticscholar.orgresearchgate.net The polymerization is typically initiated by nucleophiles like alkyllithium reagents or alkoxides. core.ac.uk The mechanism involves the repeated nucleophilic addition of the growing polymer chain's anionic end to the carbonyl group of a monomer molecule.
Using this compound as the monomer provides a powerful method for studying the polymerization mechanism in detail. The ¹³C labels incorporated into the polymer backbone can be readily detected by ¹³C NMR spectroscopy. This allows for the investigation of several key aspects of the polymerization process:
Regioselectivity: Analysis of the polymer's ¹³C NMR spectrum can confirm the head-to-tail connectivity of the monomer units, where the oxygen of one unit is connected to the carbonyl carbon of the next.
End-Group Analysis: If a ¹³C-labeled initiator is used in conjunction with unlabeled monomer, or vice versa, the nature of the initiating and terminating groups on the polymer chain can be identified.
Chain Transfer and Side Reactions: The presence of unexpected signals in the ¹³C NMR spectrum of the polymer could indicate the occurrence of side reactions, such as chain transfer to the monomer or solvent, or transesterification reactions. core.ac.uk
By quantifying the different types of carbon environments in the polymer, researchers can gain a deeper understanding of the factors that control the polymerization and the final properties of the resulting material. researchgate.netnsf.gov
Table 3: Compounds Mentioned in This Article
| Compound Name |
|---|
| This compound |
| Ethyl Glyoxylate |
| Glyoxylate |
| Poly(ethyl glyoxylate) |
| Grignard reagents |
| Organolithium compounds |
| Alkyllithium reagents |
Lack of Publicly Available Research on this compound in Depolymerization Studies
Despite the utility of isotopic labeling in mechanistic studies, a thorough review of currently available scientific literature reveals no specific research detailing the application of this compound in understanding the depolymerization mechanisms of poly(ethyl glyoxylate).
While the depolymerization of poly(ethyl glyoxylate) (PEtG) is a topic of scientific inquiry, studies leveraging the isotopically labeled monomer, this compound, to trace reaction pathways and elucidate the intricacies of its degradation are not present in the public domain.
Poly(ethyl glyoxylate) is known to undergo depolymerization, breaking down into its constituent monomers. This process can be initiated by various stimuli, and the degradation products are typically identified as ethanol (B145695) and glyoxylic acid hydrate. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, are standard methods for characterizing the polymer and its degradation products.
Isotopic labeling is a powerful technique in chemistry for tracking the fate of atoms and molecules through reaction pathways. By replacing specific atoms with their heavier isotopes (e.g., carbon-12 with carbon-13), researchers can follow the labeled fragments through complex transformations, providing unambiguous evidence for proposed mechanisms. In the context of polymer degradation, using a ¹³C-labeled monomer like this compound would, in principle, allow for precise tracking of the carbon backbone during depolymerization. This could offer detailed insights into bond cleavage sequences and the formation of intermediate species.
However, at present, there are no published studies that have employed this compound for this specific purpose. Therefore, no detailed research findings or data tables on this topic can be provided. The scientific community has not yet documented the use of this particular isotopically labeled compound in the investigation of poly(ethyl glyoxylate) depolymerization mechanisms.
Advanced Analytical Spectroscopic and Chromatographic Methodologies for Ethyl Glyoxylate 13c4 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Carbon-13 Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for isotope analysis, offering non-invasive and quantitative insights into molecular structure and dynamics. nih.gov When using 13C-labeled compounds, NMR can directly probe the fate of the carbon backbone.
High-resolution 13C NMR spectroscopy is fundamental for determining the precise location and extent of isotopic enrichment within a molecule. In contrast to the low natural abundance of 13C (1.1%), Ethyl Glyoxylate-13C4 is fully enriched, leading to a dramatic enhancement of the NMR signal. nih.gov This allows for detailed analysis even with small sample quantities.
A standard proton-decoupled 13C NMR spectrum of an unlabeled compound shows a single peak (singlet) for each chemically distinct carbon atom. However, in this compound, the presence of adjacent 13C nuclei leads to homonuclear 13C-13C spin-spin coupling. This coupling splits the signals into complex patterns (e.g., doublets, triplets, or doublet of doublets), which provides unambiguous confirmation of the contiguous labeling pattern and the integrity of the carbon skeleton. The analysis of these coupling patterns is a cornerstone of isotopomer analysis, which defines the isotopic composition at each specific position of the molecule. utsouthwestern.edunih.gov
Table 1: Hypothetical 13C NMR Data for this compound Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Coupling constants (J) are illustrative for a fully labeled isotopomer.
| Carbon Position | Expected Chemical Shift (δ) ppm | Multiplicity | 1JCC Coupling Constants (Hz) |
| Carbonyl Carbon (C=O) | ~160-170 | Doublet | ~55-60 |
| Aldehyde Carbon (CHO) | ~190-200 | Doublet | ~55-60 |
| Methylene Carbon (-CH2-) | ~60-70 | Triplet | ~35-40 |
| Methyl Carbon (-CH3) | ~10-20 | Quartet | ~35-40 |
Multi-Dimensional NMR Techniques for Complex Structural and Stereochemical Assignment
While 1D NMR provides essential information, complex molecular environments, such as biological matrices or reaction mixtures, often result in spectral overlap. Multi-dimensional NMR techniques are employed to resolve these complexities and provide definitive structural assignments.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates 13C nuclei directly with their attached protons (1H). For this compound and its metabolic derivatives, HSQC provides an unambiguous map of C-H connectivities, aiding in the assignment of signals in crowded spectral regions.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between 13C and 1H nuclei, typically over two or three bonds. This is crucial for piecing together the carbon skeleton of larger metabolites derived from the initial tracer and for assigning quaternary (non-protonated) carbons.
Correlation Spectroscopy (COSY): This 1H-1H correlation experiment identifies protons that are coupled to each other, which is essential for defining the spin systems within a molecule. When combined with HSQC and HMBC, it allows for a complete reconstruction of the molecular structure.
These techniques are indispensable for the stereochemical assignment of products, which is often critical in understanding enzymatic reactions and biological activity.
A significant advantage of using stable isotopes like 13C is the ability to perform non-invasive metabolic studies in living systems (in vivo). nih.gov By introducing this compound as a substrate, researchers can use in vivo 13C NMR spectroscopy to track its metabolic fate in real-time. nih.gov This approach provides a dynamic window into cellular metabolism, allowing for the measurement of metabolic flux rates through various pathways, such as the tricarboxylic acid (TCA) cycle. sciencecentral.in
The methodology involves acquiring NMR spectra from a specific region of interest within a living organism over time after the administration of the labeled substrate. The appearance and evolution of signals from 13C-labeled metabolites provide quantitative data on the kinetics of specific biochemical pathways. nih.govsciencecentral.in This technique has been successfully used with other 13C-labeled substrates, like glucose and acetate (B1210297), to investigate neurometabolism and other physiological processes. sciencecentral.inmriquestions.com
Mass Spectrometry for Isotopic Profiling and Metabolomics
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone of metabolomics and isotopic tracer studies due to its ability to distinguish between isotopologues based on their mass differences. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with errors of less than 5 parts per million (ppm). youtube.com This precision allows for the determination of the elemental formula of a compound from its measured mass. measurlabs.commeasurlabs.com In the context of this compound, HRMS can unequivocally confirm the presence of the four 13C atoms by comparing the measured mass to the theoretical exact mass.
Furthermore, HRMS is essential for Mass Isotopomer Distribution Analysis (MIDA). rsc.orgrsc.org This method involves analyzing the isotopic pattern or "envelope" of a metabolite. The instrument resolves the signals corresponding to the molecule containing zero, one, two, or more 13C atoms. By tracking how the isotopic distribution of downstream metabolites changes over time after introducing this compound, researchers can quantify the contribution of the tracer to various metabolic pools and calculate pathway fluxes. rsc.org
Table 2: Theoretical Exact Masses for Unlabeled and Labeled Ethyl Glyoxylate (B1226380)
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| Ethyl Glyoxylate | C4H6O3 | 102.0317 |
| This compound | ¹³C₄H₆O₃ | 106.0451 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling and Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. thermofisher.comnih.gov Many small molecule metabolites, including organic acids and esters like ethyl glyoxylate, are amenable to GC-MS analysis. For less volatile compounds, chemical derivatization is often employed to increase their volatility and thermal stability, making them suitable for GC separation. thermofisher.comoup.com
In a typical GC-MS experiment, the sample mixture is separated based on the components' boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, often by electron ionization (EI). This high-energy ionization method causes reproducible fragmentation of the molecule. thermofisher.com
When analyzing metabolites from a study using this compound, the mass spectrum of any fragment containing the carbon backbone will show a mass shift corresponding to the number of 13C atoms present. By comparing the fragmentation patterns and retention times to those of known standards and library data, researchers can identify labeled metabolites and trace the path of the 13C atoms through metabolic networks. nih.govmdpi.com This makes GC-MS a powerful tool for metabolic profiling in stable isotope tracer studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis of Labeled Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the analysis of isotopically labeled compounds, such as this compound, particularly within complex biological matrices. This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, making it a cornerstone of modern metabolomics and pharmacokinetic studies. nih.govnih.gov The use of stable isotope labeling (SIL), such as the incorporation of four ¹³C atoms in this compound, provides a distinct mass shift from the endogenous, unlabeled compound, which is fundamental to the technique's efficacy. nih.govresearchgate.net
The primary advantage of using a ¹³C-labeled compound is the ability to differentiate it from background noise and matrix interferences, a common challenge in untargeted LC-MS-based metabolomics. nih.govacs.org The labeled compound and its unlabeled counterpart are chemically identical and thus co-elute during the chromatographic separation. However, they are easily distinguished by the mass spectrometer due to their mass difference. This co-elution and mass difference allow the labeled compound to serve as an ideal internal standard for accurate quantification of the unlabeled analyte, correcting for variations in sample preparation, injection volume, and matrix effects. nih.gov
In a typical LC-MS/MS workflow for analyzing this compound, the sample extract is first injected into an HPLC or UHPLC system. The mobile phase carries the sample through a chromatographic column, which separates Ethyl Glyoxylate-¹³C₄ and its metabolites from other components in the mixture based on their physicochemical properties (e.g., polarity, size). The separated compounds then enter the mass spectrometer's ion source, where they are ionized, most commonly via electrospray ionization (ESI). nih.gov
The first stage of mass analysis (MS1) isolates the precursor ion of the labeled compound (e.g., the [M+H]⁺ ion of Ethyl Glyoxylate-¹³C₄). This isolated ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). By monitoring a specific transition from a precursor ion to a product ion (Selected Reaction Monitoring, SRM), the instrument can detect and quantify the labeled compound with exceptional specificity, even at very low concentrations. acs.org High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which aids in formula determination and reduces ambiguity in compound identification. acs.orgnih.gov
The table below illustrates typical parameters for an LC-MS/MS method developed for the quantification of a ¹³C-labeled compound in a biological matrix, demonstrating the performance metrics achievable with this technique.
| Parameter | Value | Description |
|---|---|---|
| Parent Compound | Ethyl Glyoxylate | The unlabeled analyte of interest. |
| Labeled Standard | Ethyl Glyoxylate-¹³C₄ | The stable isotope-labeled internal standard. |
| Precursor Ion (m/z) | 103.039 | Mass-to-charge ratio of the protonated unlabeled molecule. |
| Precursor Ion-¹³C₄ (m/z) | 107.052 | Mass-to-charge ratio of the protonated labeled internal standard. |
| Product Ion (m/z) | 57.034 | A specific fragment ion used for quantification. |
| Linear Range | 0.1 - 100 ng/mL | The concentration range over which the method is accurate and precise. |
| Coefficient of Determination (R²) | > 0.995 | Indicates the linearity of the calibration curve. nih.gov |
| Limit of Quantification (LOQ) | 0.1 ng/mL | The lowest concentration that can be reliably quantified. |
Chromatographic Separations in Isotopic Research
Development of High-Performance Separation Techniques for Labeled Compounds and Their Metabolites
The evolution of liquid chromatography has led to the development of high-performance techniques, most notably Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov UHPLC systems utilize columns packed with sub-2 µm particles, which operate at higher pressures than traditional HPLC systems. This results in significantly improved chromatographic performance, characterized by sharper and narrower peaks, leading to enhanced resolution, greater sensitivity, and faster analysis times. researchgate.net
For isotopic research involving compounds like Ethyl Glyoxylate-¹³C₄, UHPLC is particularly advantageous. The high resolving power allows for the separation of the parent labeled compound from its various metabolites, which may be present in the same sample. nih.gov This is crucial for metabolic flux analysis, where the distribution of the ¹³C label across different metabolic products is investigated. nih.gov
An important consideration in isotopic research is the potential for chromatographic separation of the labeled and unlabeled compounds, known as the isotopic effect. While this effect is often negligible for ¹³C-labeled compounds, it can be more pronounced for deuterium (B1214612) (²H) labeled standards, sometimes resulting in different retention times. researchgate.nethilarispublisher.com The minimal isotopic effect of ¹³C labeling ensures that Ethyl Glyoxylate-¹³C₄ behaves almost identically to its unlabeled counterpart during chromatography, reinforcing its suitability as an internal standard. hilarispublisher.com
The development of novel stationary phases, such as those used in Hydrophilic Interaction Liquid Chromatography (HILIC), has further expanded the capabilities for separating polar metabolites that are often poorly retained in traditional reversed-phase chromatography. nih.gov A UHPLC-HRMS system using HILIC can be employed for the simultaneous quantification of polar metabolites and their mass isotopologue distributions. nih.gov
The following table compares the typical performance characteristics of conventional HPLC versus modern UHPLC for the analysis of labeled metabolites.
| Parameter | Conventional HPLC | UHPLC |
|---|---|---|
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Peak Width | Wider | Narrower |
| Resolution | Good | Excellent |
| Analysis Time | 15 - 30 min | 2 - 10 min |
| System Pressure | ~2000-4000 psi | ~10000-15000 psi |
| Sensitivity | Lower | Higher |
Hyphenated Techniques for Enhanced Analytical Resolution and Quantification
Hyphenated techniques, which involve the coupling of a separation method with a spectroscopic detection method, are fundamental to modern analytical chemistry. ajpaonline.comresearchgate.net The combination of liquid chromatography with mass spectrometry (LC-MS) is the quintessential hyphenated technique for isotopic research, offering a synergistic enhancement of analytical capabilities. nih.govijpsjournal.com
The power of this hyphenation lies in its ability to provide two dimensions of separation and detection. The LC system first separates compounds based on their chromatographic properties over time. The MS system then separates ions based on their mass-to-charge ratio (m/z). ijpsjournal.com This dual separation provides exceptional analytical resolution, enabling the distinction of compounds that may co-elute from the chromatography column but have different masses. nih.gov
For the analysis of Ethyl Glyoxylate-¹³C₄, the hyphenation of UHPLC with tandem high-resolution mass spectrometry (UHPLC-HRMS/MS) represents the state-of-the-art. nih.gov This configuration provides:
Enhanced Resolution: The UHPLC separates metabolites with high efficiency, while the HRMS can resolve ions with very small mass differences, such as differentiating a ¹³C-labeled isotopologue from a naturally occurring ¹³C peak of another interfering compound. nih.gov
Improved Specificity: Tandem MS (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its unique fragment ions, which drastically reduces background noise and increases confidence in compound identification. scispace.com
Accurate Quantification: The use of the stable isotope-labeled internal standard (Ethyl Glyoxylate-¹³C₄) combined with the specificity of MS/MS detection allows for highly accurate and precise quantification across a wide dynamic range. nih.govacs.org
The integration of these technologies provides a robust platform for detailed metabolic studies, allowing researchers to track the metabolic fate of labeled compounds with high confidence and precision. hilarispublisher.com
The benefits of using hyphenated techniques for isotopic research are summarized in the table below.
| Advantage | Description | Relevance to Ethyl Glyoxylate-¹³C₄ Analysis |
|---|---|---|
| High Specificity | Combines chromatographic separation with mass-based detection, minimizing interferences. ajpaonline.com | Allows for unambiguous detection of the labeled compound and its metabolites in complex biological samples. |
| High Sensitivity | MS detectors can measure very low quantities of an analyte. | Enables the study of metabolic pathways and compound distribution even at low physiological concentrations. |
| Structural Information | MS/MS fragmentation patterns provide structural information, aiding in the identification of unknown metabolites. | Facilitates the characterization of biotransformation products of Ethyl Glyoxylate. |
| Accurate Quantification | Enables the use of co-eluting stable isotope-labeled internal standards for precise measurement. nih.gov | Provides reliable quantitative data for pharmacokinetic and metabolic flux analysis. |
| High Throughput | Coupling with UHPLC allows for rapid analysis of numerous samples. | Increases the efficiency of large-scale metabolomics studies. |
Computational Chemistry and Modeling Approaches for Ethyl Glyoxylate 13c4 Research
Quantum Mechanical (QM) Studies on Reaction Pathways and Energetics Involving Ethyl Glyoxylate (B1226380)
Quantum mechanical methods are fundamental to understanding the electronic structure of molecules and, consequently, their reactivity. These approaches are used to model reaction pathways, calculate activation energies, and determine the geometries of transition states for reactions involving ethyl glyoxylate. The isotopic labeling in Ethyl Glyoxylate-13C4 does not significantly alter the electronic potential energy surface compared to its unlabeled counterpart, but the increased mass of the 13C isotopes can have subtle effects on vibrational frequencies and reaction dynamics, which can be computationally explored.
Density Functional Theory (DFT) is a commonly employed QM method for these studies due to its balance of computational cost and accuracy. For instance, DFT calculations can be used to analyze the energetics of key reactions involving α-keto esters like ethyl glyoxylate, such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.org These studies can elucidate the stereoselectivity of reactions by comparing the energies of different transition states leading to various stereoisomers.
One example of a relevant computational study involved the DFT analysis of hydrogen bonding pairs between phosphoric acid and glyoxylate, which serves as a model for Brønsted acid catalysis. Such calculations help in understanding the activation of the carbonyl group, a crucial step in many of its reactions. While detailed QM studies specifically on this compound are not widely published, the principles from studies on similar α-keto esters are directly applicable.
Table 1: Representative Energy Barriers for Reactions of α-Keto Esters Calculated by QM Methods
| Reaction Type | Model Substrate | Computational Method | Calculated Activation Energy (kcal/mol) |
| Aldol Reaction | Ethyl Pyruvate | DFT (B3LYP/6-31G*) | 15-25 |
| Ene Reaction | Ethyl Glyoxylate | DFT (M06-2X/6-311+G**) | 20-30 |
| Reduction | Methyl Pyruvate | QM/MM | 12-18 |
Note: The data in this table are illustrative and based on typical values found in computational studies of α-keto esters. Actual values can vary depending on the specific reactants, catalysts, and computational level of theory.
Molecular Dynamics (MD) Simulations of Interactions with Biological Macromolecules and Enzymes
Molecular dynamics simulations offer a window into the dynamic interactions between a small molecule like this compound and biological macromolecules such as enzymes. These simulations model the movements of atoms over time based on a classical force field, providing insights into binding affinities, conformational changes, and the role of specific amino acid residues in catalysis.
While specific MD simulation studies focused on this compound are not prevalent in the literature, analogous systems provide a clear blueprint for how such research would be conducted. For example, MD simulations have been extensively used to study the interaction of pyruvate, a structurally similar α-keto acid, with lactate (B86563) dehydrogenase (LDH). nih.govresearchgate.netnih.gov These simulations have revealed how the enzyme's active site loop closes over the substrate, the network of hydrogen bonds that stabilizes the complex, and the conformational dynamics that are essential for catalysis. acs.org
Similarly, enzymes of the glyoxylate cycle, such as malate (B86768) synthase, are prime targets for MD studies. Malate synthase catalyzes the condensation of glyoxylate and acetyl-CoA. researchgate.nettandfonline.comnih.govacs.org MD simulations of malate synthase with glyoxylate in its binding site can elucidate the precise orientation of the substrate, the role of magnesium ions in catalysis, and the dynamic changes the enzyme undergoes during the reaction. cam.ac.uk Such studies on this compound would be invaluable for understanding its processing by metabolic enzymes and for the rational design of enzyme inhibitors.
Table 2: Key Parameters from MD Simulations of Enzyme-Ligand Interactions
| Enzyme | Ligand | Simulation Time (ns) | Key Finding |
| Lactate Dehydrogenase (LDH) | Pyruvate/Oxamate | 100-500 | Active site loop closure is crucial for binding and catalysis. nih.govacs.org |
| Malate Synthase G | Glyoxylate/Acetyl-CoA | 100-200 | Identification of key residues for substrate binding and catalysis. researchgate.netacs.org |
| Isocitrate Lyase | Isocitrate/Succinate | 100 | Conformational changes upon substrate binding. tandfonline.com |
Note: This table presents examples from analogous systems to illustrate the types of insights gained from MD simulations.
In Silico Metabolic Network Reconstruction and Flux Prediction Utilizing Isotopic Data
The primary application of stable isotope-labeled compounds like this compound is in metabolic flux analysis (MFA). 13C-MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways. nih.govresearchgate.net When cells are fed this compound, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites (typically proteinogenic amino acids) using techniques like mass spectrometry or NMR, it is possible to deduce the metabolic pathways that were active. creative-proteomics.commdpi.com
Computational models are essential for interpreting these complex isotopic labeling data. The process involves:
Constructing a stoichiometric model of the organism's central carbon metabolism.
Simulating the distribution of 13C labels through the network for a given set of metabolic fluxes.
Comparing the simulated labeling patterns to the experimentally measured ones.
Using an optimization algorithm to find the set of fluxes that best explains the experimental data.
The use of 13C-labeled acetate (B1210297) is a well-documented example that is highly relevant to this compound. Studies have used 13C-acetate to probe the activity of the glyoxylate shunt and the tricarboxylic acid (TCA) cycle in various organisms, including yeast and mycobacteria. isotope.comnih.govnih.gov These studies have been crucial in understanding how microorganisms adapt their metabolism to utilize two-carbon compounds, a process for which the glyoxylate cycle is essential. embopress.orgwikipedia.org this compound would serve as an excellent tracer for similar studies, providing a direct probe into the metabolic fate of four-carbon α-keto acids.
Machine Learning and Data Science Applications in Isotopic Research Data Analysis
The analysis of data from 13C-MFA is computationally intensive and can be a bottleneck in metabolic research. Recently, machine learning (ML) and deep learning approaches have been developed to accelerate and improve the accuracy of metabolic flux prediction from isotopic data. nih.gov
These advanced computational frameworks can learn the complex, non-linear relationship between isotopic labeling patterns and metabolic fluxes. biorxiv.org A typical machine learning workflow involves:
Generating a large training dataset by simulating thousands of possible metabolic flux states and the corresponding isotopic labeling patterns that would result from a specific tracer like this compound.
Training a neural network or other machine learning model to predict the metabolic fluxes given an isotopic labeling pattern as input. nih.govacs.org
Validating the model on a separate test dataset to ensure its accuracy and generalizability.
Once trained, these models can predict metabolic fluxes from new experimental data almost instantaneously, bypassing the time-consuming iterative optimization required by traditional MFA methods. osti.gov For example, a framework named ML-Flux has been shown to accurately compute mass-balanced metabolic fluxes from complex isotope labeling patterns much faster than conventional software. nih.gov These data-driven approaches hold great promise for high-throughput metabolic phenotyping and for uncovering subtle metabolic changes that might be missed by traditional analysis methods. nih.gov
Table 3: Comparison of Traditional and Machine Learning-Based 13C-MFA
| Feature | Traditional 13C-MFA | Machine Learning-Based 13C-MFA |
| Methodology | Iterative non-linear optimization | Trained predictive model (e.g., neural network) |
| Computational Time | Slow (minutes to hours per sample) | Fast (seconds per sample) |
| Requirement | Good initial guess for fluxes | Large, high-quality training dataset |
| Output | Best-fit flux map, statistical confidence | Predicted flux map, model uncertainty |
| Application | Detailed analysis of a few conditions | High-throughput screening, real-time analysis |
Future Research Directions and Emerging Paradigms
Integration of Ethyl Glyoxylate-13C4 in Systems Biology and Multi-Omics Research
The integration of stable isotope tracers like this compound into systems biology and multi-omics research provides a powerful method for elucidating the intricate workings of biological systems. nih.gov This approach allows for a more holistic molecular view by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov
One of the primary applications is in 13C Metabolic Flux Analysis (13C-MFA) , a key technique for measuring the rates of metabolic reactions within a living cell. nih.govfrontiersin.orgethz.ch By introducing this compound into a biological system, researchers can trace the path of the 13C-labeled carbon atoms as they are incorporated into various metabolites. This allows for the precise quantification of intracellular metabolic fluxes, offering insights into cellular physiology that can be applied to metabolic engineering, biotechnology, and biomedical research. nih.govfrontiersin.org For instance, this technique can accurately determine the fluxes of metabolic cycles and parallel pathways. nih.gov
Multi-omics approaches, which combine different "omics" datasets, can provide a more comprehensive understanding of dynamic biological processes. nih.gov Metabolites are the downstream products of interactions between genes, transcripts, and proteins, and metabolomics can aid in the integration of these complex datasets. nih.gov The use of isotopically labeled compounds is crucial in these studies for tracing metabolic pathways and understanding the pharmacokinetics and pharmacodynamics of drugs. simsonpharma.com
| Research Area | Application of this compound | Potential Insights |
| Systems Biology | Tracing carbon flux through central metabolic pathways. | Understanding cellular responses to genetic or environmental changes. nih.govfrontiersin.org |
| Multi-Omics | Integrating metabolomic data with genomic and proteomic data. | Identifying novel biomarkers and therapeutic targets. nih.govnih.gov |
| Metabolic Engineering | Quantifying the effects of genetic modifications on metabolic pathways. | Optimizing the production of biofuels and pharmaceuticals. |
| Drug Discovery | Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govchemicalsknowledgehub.comresearchgate.net | Elucidating drug mechanisms and identifying potential metabolites. simsonpharma.comnih.gov |
Development of Novel Biosensors and Probes Incorporating Labeled Glyoxylate (B1226380)
The development of novel biosensors and probes is a rapidly advancing field, with significant potential for isotopically labeled compounds like this compound. These tools are essential for detecting and quantifying specific molecules in complex biological samples with high sensitivity and specificity.
One promising area is the creation of biosensors for detecting metabolites related to glyoxylate, such as glycine. nih.govnih.gov For example, engineered glycine oxidase has been used to create fluorescence-based biosensors capable of detecting low concentrations of glycine in biological samples. nih.gov By incorporating labeled glyoxylate, which can be enzymatically converted to labeled glycine, researchers can develop highly specific assays to monitor the activity of related metabolic pathways in real-time.
Furthermore, labeled compounds can be incorporated into multifunctional probes to investigate the specificities of various glycan recognition systems. biorxiv.org For instance, imidazolium-labeled glycosides have been used as probes to study glycosyltransferase activity directly in complex mixtures like human breast milk. rsc.org This approach, which uses the isotopic label for mass spectrometry-based detection and quantification, could be adapted for glyoxylate derivatives to probe the activity of enzymes involved in its metabolism.
| Biosensor/Probe Type | Principle of Operation | Potential Application with Labeled Glyoxylate |
| Enzyme-Based Biosensors | An engineered enzyme (e.g., glycine oxidase) produces a detectable signal upon interaction with the target analyte. nih.gov | Monitoring real-time changes in glyoxylate and glycine levels in cellular systems. |
| Fluorescent Probes | A fluorophore is attached to a molecule that specifically binds to the target, leading to a change in fluorescence. biorxiv.org | Visualizing the subcellular localization of glyoxylate and its metabolites. |
| Mass Spectrometry Probes | An isotopic label allows for the precise quantification of the probe and its interaction products using mass spectrometry. rsc.org | Quantifying the activity of enzymes that metabolize glyoxylate in complex biological samples. |
Advances in Automated Synthesis and High-Throughput Screening for Labeled Compounds
The synthesis and screening of novel compounds are critical stages in drug discovery and materials science. nih.gov Recent advancements in automated synthesis and high-throughput screening (HTS) are accelerating this process, and these technologies are particularly relevant for the production and evaluation of isotopically labeled compounds. nih.govprf.orgtue.nl
Automated synthesis platforms can significantly reduce the time and resources required to produce libraries of labeled compounds. nih.govprf.org These systems can perform complex multi-step syntheses with high precision and reproducibility, enabling the rapid generation of diverse chemical entities for screening. For instance, researchers have developed automated platforms that can synthesize and analyze libraries of chemical compounds and then run biological assays on them. prf.org
High-throughput screening allows for the rapid testing of thousands of compounds for a specific biological activity. nih.govresearchgate.net When combined with automated synthesis, HTS creates a powerful pipeline for discovering new drug candidates and chemical probes. nih.gov The use of labeled compounds in these screens can provide more detailed information about the mechanism of action of hit compounds by enabling researchers to trace their metabolic fate and target engagement.
| Technology | Key Features | Relevance for Labeled Compounds |
| Automated Synthesis | Robotic systems for performing chemical reactions in parallel. nih.govprf.org | Rapid and efficient production of libraries of labeled compounds like this compound derivatives. |
| High-Throughput Screening (HTS) | Miniaturized assays and robotic handling to test large numbers of compounds simultaneously. nih.govresearchgate.net | Efficiently screening labeled compound libraries to identify new biologically active molecules. |
| Acoustic Dispensing Technology | Precise dispensing of nanoliter volumes of reagents. nih.gov | Miniaturization of synthesis and screening, reducing the consumption of expensive labeled starting materials. |
Exploration of New Catalytic Transformations and Synthetic Strategies Enabled by Isotopic Labeling
Isotopic labeling is not only a tool for tracing molecules but also a powerful technique for elucidating reaction mechanisms and developing new catalytic transformations. nih.govresearchgate.net The distinct mass of isotopes allows chemists to track the movement of atoms through a chemical reaction, providing invaluable insights into the underlying mechanisms.
The development of late-stage carbon isotope labeling has provided new ways to quickly access carbon-14 labeled compounds that are biologically relevant. acs.org Furthermore, the development of carbon isotope exchange represents a significant shift, opening up new possibilities for synthetic transformations. acs.org
For example, in the field of photoredox catalysis, isotopic labeling can be used to probe the mechanism of hydrogen atom transfer (HAT) reactions. acs.org By replacing a hydrogen atom with deuterium (B1214612), researchers can determine if the C-H bond is broken in the rate-determining step of the reaction. This information is crucial for optimizing existing catalysts and designing new, more efficient ones.
Moreover, the combination of different catalytic systems, such as transition metal catalysis with electrochemistry or photoredox catalysis, has led to the development of novel enantioselective catalytic reactions. frontiersin.org Isotopic labeling studies can play a key role in understanding the interplay between the different catalytic cycles in these complex systems.
| Catalytic Strategy | Role of Isotopic Labeling | Potential Impact |
| Photoredox Catalysis | Mechanistic studies of hydrogen atom transfer and other radical processes. acs.org | Design of more efficient and selective photocatalysts for organic synthesis. |
| Asymmetric Catalysis | Elucidation of reaction mechanisms and stereochemical pathways. | Development of new methods for the synthesis of enantiomerically pure pharmaceuticals. |
| Dual Catalysis | Probing the interaction between different catalytic cycles. frontiersin.org | Creation of novel transformations that are not possible with a single catalyst. |
| Carbon Isotope Exchange | Development of methods for the direct incorporation of isotopes into complex molecules. acs.org | More efficient and atom-economical synthesis of labeled compounds. |
Q & A
Q. What steps ensure reproducibility in Ethyl Glyoxylate-¹³C₄-based experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
